molecular formula C7H14O2 B1313425 trans-4-(Hydroxymethyl)cyclohexanol CAS No. 3685-27-6

trans-4-(Hydroxymethyl)cyclohexanol

Cat. No. B1313425
CAS RN: 3685-27-6
M. Wt: 130.18 g/mol
InChI Key: VGRZISGVNOKTQU-UHFFFAOYSA-N
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Description

“trans-4-(Hydroxymethyl)cyclohexanol” is a chemical compound with the molecular formula C7H14O2 . It is a major metabolite formed by biological regioselective reduction of 4-methylcyclohexanone by Glomerella cingulata .


Synthesis Analysis

The synthesis of “trans-4-(Hydroxymethyl)cyclohexanol” involves several steps. It is synthesized from 4-methylcyclohexanone by Glomerella cingulata . There is also a process for the preparation of trans-4-aminocyclohexanol, which could potentially be adapted for the synthesis of "trans-4-(Hydroxymethyl)cyclohexanol" .


Molecular Structure Analysis

The molecular structure of “trans-4-(Hydroxymethyl)cyclohexanol” consists of a cyclohexane ring with a hydroxymethyl group attached to the 4th carbon atom . The molecular weight of this compound is 130.19 .


Physical And Chemical Properties Analysis

“trans-4-(Hydroxymethyl)cyclohexanol” is a solid at room temperature . The compound is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Precursor for Pharmaceutical Synthesis

Trans-4-(Hydroxymethyl)cyclohexanol has been identified as a key precursor in the synthesis of pharmaceutical intermediates. A notable study reported the synthesis of trans-4-(N-acetylamido)cyclohexanol, an important intermediate for pharmaceuticals, through a two-step process starting from p-aminophenol. This compound showcases a high selectivity for the trans-isomer, underscoring its utility in targeted synthetic pathways (Li Jia-jun, 2012).

Biocatalysis and Microbial Reduction

Biocatalysis offers a green alternative to traditional chemical synthesis, leveraging microbial enzymes for the reduction of ketones to alcohols with high stereoselectivity. Research involving fungal species demonstrated the effective biotransformation of ketones to chiral alcohols, including trans-4-ethyl-1-(1S-hydroxyethyl)cyclohexanol, showcasing the potential of trans-4-(Hydroxymethyl)cyclohexanol derivatives in producing chiral building blocks for pharmaceuticals (C. Pinedo-Rivilla et al., 2009).

Molecular Structure and Polymorphism

Investigations into the molecular structure and polymorphism of cyclohexanedimethanol derivatives, closely related to trans-4-(Hydroxymethyl)cyclohexanol, provide insights into the conformational stability and intermolecular interactions of such compounds. This research is vital for understanding the material properties of these compounds, including their phase behavior and crystallinity (M. T. Rosado et al., 2014).

Fragrance and Flavor Industry Applications

The compound has also found applications in the fragrance and flavor industries, where stereoselective synthesis of cyclohexanol derivatives is critical. Studies have explored the use of commercial alcohol dehydrogenases for the production of cis-4-alkylcyclohexanols, demonstrating the importance of trans-4-(Hydroxymethyl)cyclohexanol derivatives in creating high-value chemical products with specific olfactory properties (F. Tentori et al., 2020).

Catalysis and Selective Hydrogenation

The role of trans-4-(Hydroxymethyl)cyclohexanol derivatives in catalysis, particularly in the selective hydrogenation of phenol to cyclohexanone, highlights its utility in chemical manufacturing processes. This research underscores the efficiency of certain catalysts in promoting selective formation of valuable chemical intermediates under mild conditions, contributing to more sustainable chemical processes (Yong Wang et al., 2011).

Safety And Hazards

“trans-4-(Hydroxymethyl)cyclohexanol” is associated with several safety hazards. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-(hydroxymethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRZISGVNOKTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297079, DTXSID701301327
Record name trans-4-Hydroxycyclohexanemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Hydroxycyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(Hydroxymethyl)cyclohexanol

CAS RN

3685-27-6, 3685-24-3
Record name trans-4-Hydroxycyclohexanemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Hydroxycyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol
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Synthesis routes and methods I

Procedure details

Ethyl 4-oxocyclohexanecarboxylate (2.0 g, 0.012 mol) was dissolved in ether (20.0 mL) and was then cooled at 0° C. Into the mixture was added 1 M lithium tetrahydroaluminate in ether (20 mL) and the resulting mixture was stirred at 0° C. for 2 hours. The reaction was quenched with water (2 mL) and 1 N NaOH (2 mL) and ether was added (100 mL). The precipitated solids were filtered off and the residue was used in the next reaction. 1H NMR(CDCl3): δ 4.02 and 3.75 (m, 1H), 3.45-3.61 (m, 2H), 2.02 (m, 2H), 1.84 (m, 1H), 1.52-1.80 (m, 2H), 1.44 (m, 1H), 1.32 (m, 2H), 1.03 (m, 1H).
Quantity
2 g
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Reaction Step One
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20 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a suspension of lithium tetrahydroaluminate (3.11 g, 81.9 mmol) in THF (158 mL) was added a solution of ethyl 4-hydroxycyclohexanecarboxylate (9.40 g, 54.6 mmol) in THF (20 mL) at 0° C. After stirring for 30 min at same temperature, the reaction was quenched with water (10 mL) dropwise, then 15% NaOH solution (10 mL) and water (30 mL). After stirring for 10 min, the reaction mixture was filtered through a pad of Celite, the organic layer was wash with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography (0-100% ethyl acetate/hex) to give the desired product as white solid (6.9 g, 97%).
Quantity
3.11 g
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Reaction Step One
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Quantity
158 mL
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9.4 g
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20 mL
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Reaction Step Two
Yield
97%

Synthesis routes and methods III

Procedure details

Ethyl 4-oxocyclohexanecarboxylate (Aldrich Chemical Co., Milwaukee, Wis.) is reduced with excess lithium aluminum hydride in tetrahydrofuran to provide 4-(hydroxymethyl)cylohexan-1-ol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(Hydroxymethyl)cyclohexanol
Reactant of Route 2
trans-4-(Hydroxymethyl)cyclohexanol
Reactant of Route 3
trans-4-(Hydroxymethyl)cyclohexanol
Reactant of Route 4
trans-4-(Hydroxymethyl)cyclohexanol
Reactant of Route 5
trans-4-(Hydroxymethyl)cyclohexanol
Reactant of Route 6
trans-4-(Hydroxymethyl)cyclohexanol

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